Brevetoxin - 98225-48-0

Brevetoxin

Catalog Number: EVT-15312505
CAS Number: 98225-48-0
Molecular Formula: C48H68O13
Molecular Weight: 853.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brevetoxin 1 is a natural product found in Karenia brevis with data available.
Overview

Brevetoxin refers to a group of cyclic polyether compounds primarily produced by the dinoflagellate Karenia brevis, which is notorious for causing harmful algal blooms, commonly known as "red tides." Brevetoxins are classified into two main types: brevetoxin A and brevetoxin B, each with distinct chemical substituents that influence their biological activity. These neurotoxins bind to voltage-gated sodium channels in nerve cells, leading to serious neurological disruptions and conditions such as neurotoxic shellfish poisoning in humans and marine life .

Synthesis Analysis

Methods

The total synthesis of brevetoxins has been a significant challenge due to their complex structures. For example, brevetoxin B was synthesized in 1995 by K. C. Nicolaou and colleagues through a lengthy process involving 123 steps, achieving an average yield of 91% . The synthesis involves multiple key reactions, such as hydroxy epoxide cyclization and intramolecular conjugate addition, which are crucial for constructing the fused tetrahydropyran ring systems .

Brevetoxin A's synthesis has also been documented, showcasing its intricate molecular architecture with ten oxygen atoms and a chain of 44 carbon atoms. Its synthesis was completed through stereoselective reactions, including the Horner-Wittig olefination method .

Technical Details

The synthetic strategies often require the use of advanced organic chemistry techniques to manipulate the numerous stereogenic centers present in these compounds. For instance, Nicolaou's work utilized various protective groups and selective oxidation methods to navigate the complex polycyclic structures .

Molecular Structure Analysis

Structure

Brevetoxins are characterized by their polycyclic ether framework. Brevetoxin B has a molecular formula of C50H70O14C_{50}H_{70}O_{14} and features a trans-fused polycyclic ether ring system comprising six-, seven-, and eight-membered rings, along with multiple stereocenters .

Data

  • Molecular Mass: Average molecular mass is approximately 895.082 g/mol.
  • CAS Registry Number: 79580-28-2.
  • Structural Complexity: Brevetoxin B contains 23 stereocenters and exhibits significant conformational flexibility due to its cyclic structure .
Chemical Reactions Analysis

Brevetoxins primarily engage in reactions with biological macromolecules, particularly proteins like human serum albumin (HSA). Studies have shown that brevetoxin B forms covalent adducts with amino acid residues in HSA, such as cysteine and histidine, under physiological conditions . This reactivity highlights the potential for brevetoxins to disrupt normal cellular functions by modifying protein structures.

Mechanism of Action

Brevetoxins exert their toxic effects by binding to voltage-sensitive sodium channels on nerve cells. This binding occurs at site 5 on the alpha subunit of these channels, leading to several critical effects:

  • Lowering Activation Potential: The required voltage for channel activation is reduced.
  • Persistent Activation: The channels remain open longer than normal, causing repetitive neuronal firing.
  • Inability to Reverse Activation: This prolonged open state can result in severe neurological symptoms in affected organisms .

In marine mammals, exposure pathways include ingestion of contaminated prey or inhalation of aerosolized toxins from blooms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Brevetoxins are typically colorless liquids or solids depending on their state.
  • Solubility: They are soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Brevetoxins are relatively stable under acidic conditions but can degrade under extreme pH or high temperatures.
  • Toxicity: Extremely potent; lethal concentrations can be as low as nanograms per milliliter for fish .
Applications

Brevetoxins have garnered interest not only for their ecological impact but also for potential scientific applications:

  • Neurobiology Research: Their mechanism of action provides insights into sodium channel function and neurotoxicity.
  • Toxicology Studies: Understanding brevetoxin interactions aids in developing safety protocols for seafood consumption during algal blooms.
  • Pharmacological Research: Investigating their structure may lead to the development of novel therapeutic agents targeting sodium channels .
Synthesis and Biosynthetic Pathways of Brevetoxin

Total Synthesis Approaches for Brevetoxin Congeners

The structural complexity of brevetoxins—characterized by trans-fused polycyclic ether ladders, up to 11 rings, and 23 stereogenic centers—makes their chemical synthesis a monumental challenge. K.C. Nicolaou pioneered the first total synthesis of brevetoxin B (PbTx-2) in 1995, achieving this through a 123-step sequence with an average yield of 91% per step (overall yield: ~0.0009%) [3] [6]. Key innovations included:

  • Chiral Pool Strategy: Use of monosaccharides (D-mannitol, 2-deoxy-D-ribose, D-mannose) as enantiomerically pure building blocks to control stereochemistry.
  • Convergent Assembly: Wittig coupling of two major fragments (rings A–G and I–K), followed by dithioketal cyclization to form the critical eight-membered oxocene ring (Ring H) [3].
  • Epoxide Cyclization: 6-endo selective epoxide-opening cyclizations to construct six- and seven-membered ether rings, defying Baldwin’s rules favoring 5-exo processes [3].

In 1998, Nicolaou reported the synthesis of brevetoxin A (PbTx-1), a more potent congener with a 90° molecular twist. This required novel methods to assemble its 10 rings (including 5–9-membered systems) and 22 stereocenters [5]. Michael Crimmins later improved the synthetic route to PbTx-1 in 2009, enhancing efficiency through asymmetric aldol reactions and substrate-controlled cyclizations [6].

Table 1: Synthetic Approaches to Key Brevetoxins

CongenerKey StrategyStepsOverall YieldInnovations
Brevetoxin BFragment coupling (Wittig); dithioketal cyclization1230.0009%Chiral pool building blocks; 6-endo epoxide cyclization
Brevetoxin B (2004)Improved fragment assembly900.14%Optimized protecting groups; iterative ring formation
Brevetoxin AConvergent synthesis; epoxide opening>90Not reportedStereoselective formation of 8- and 9-membered rings

Enzymatic and Polyketide Synthase Mechanisms in Karenia spp.

Brevetoxins are polyketides biosynthesized by Karenia brevis via atypical type I polyketide synthases (PKSs). Unlike canonical type I PKSs (multimodular enzymes), K. brevis expresses discontinuous PKS domains encoded by discrete transcripts:

  • Transcript Analysis: Eight unique PKS transcripts identified in K. brevis encode single catalytic domains (ketosynthase KS, acyl transferase AT, ketoreductase KR), each with eukaryotic signatures (poly-A tails, spliced leaders) [7].
  • Domain Architecture: KS domains cluster with protist and bacterial PKSs phylogenetically, but lack associated AT or ACP domains typical of iterative fungal PKSs [7]. This suggests a trans-acyltransferase system where standalone ATs service multiple KS domains.
  • Gene Expression: PKS transcripts are constitutively expressed across growth phases, implying toxin biosynthesis is not phase-dependent [7].

This decentralized PKS system is evolutionarily distinct:

"The presence of single catalytic domains on discrete transcripts [...] suggests a novel structure of PKS in K. brevis" [7].

Table 2: Key PKS Domains in Brevetoxin Biosynthesis

DomainFunctionTranscript Length (bp)Homology
Ketosynthase (KS)Chain elongation via Claisen condensation1,875–3,397Type I PKS (bacterial/protist)
Acyltransferase (AT)Substrate selection and transfer~2,800Fungal FAS/PKS
Ketoreductase (KR)β-keto reduction~2,600Vertebrate FAS

Role of Citric Acid Cycle Intermediates in Backbone Elaboration

Acetate is the primary carbon source for brevetoxin polyketide backbones, but citric acid cycle (CAC) intermediates contribute non-canonical units:

  • Acetate Labeling Studies: In brevetoxin B (50 carbons), 16 carbons derive from [1-¹⁴C]acetate (carboxyl carbon), 30 from [2-¹⁴C]acetate (methyl carbon), and 4 from [methyl-¹⁴C]methionine. Only 14 intact acetate units are incorporated, indicating carbon truncations [1] [8].
  • Succinate/α-Ketoglutarate Incorporation: CAC intermediates provide 3–4 carbon units that explain "missing" acetates and methyl branches. For example, succinate may condense as a malate-like unit, then decarboxylate to a propionate equivalent [1].
  • Epoxidation-Thioesterification: Proposed mechanism for chain truncation: epoxidation of a polyketide intermediate, followed by thioester cleavage, generates abbreviated chains that re-enter elongation [7] [8].

Recent radiolabeling evidence clarifies precursor prioritization:

  • Acetate Concentration Dependence: At near-natural acetate levels (0.026 µM), PbTx-2 is the dominant congener. Elevated acetate (0.13 µM) shifts production toward PbTx-1 and PbTx-3, implying concentration-dependent oxidation/reduction [8].
  • Metabolic Interconversion: Specific activities of labeled toxins suggest PbTx-1 arises from oxidation of PbTx-7 (primary alcohol to aldehyde), while PbTx-2 is oxidized to PbTx-3 [8].

"Feeding studies with labeled precursors [...] highlighted the importance of highly sensitive radiolabeling experiments to avoid metabolic perturbations" [8].

Table 3: Brevetoxin Congeners and Their Biosynthetic Relationships

CongenerStructure TypeProposed Biosynthetic OriginKey Modifications
PbTx-1A-typeOxidation of PbTx-7C42 aldehyde
PbTx-2B-typeCore polyketide chainC41 aldehyde
PbTx-3B-typeReduction of PbTx-2C41 primary alcohol
PbTx-7A-typeCore polyketide chainC42 primary alcohol
PbTx-5B-typeAcetylation of PbTx-3O-acetyl at C38
  • Brevetoxin A (PbTx-1)
  • Brevetoxin B (PbTx-2)
  • Brevetoxin-3 (PbTx-3)
  • Brevetoxin-5 (PbTx-5)
  • Brevetoxin-7 (PbTx-7)
  • Brevetoxin-10 (PbTx-10)
  • Hemi-brevetoxin
  • Brevenal
  • Brevisamide
  • Brevisin
  • Tamulamide
  • Gymnocin
  • Gymnodimine
  • Brevisulcenal
  • Brevisulcatic acid

Properties

CAS Number

98225-48-0

Product Name

Brevetoxin

IUPAC Name

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10-trimethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal

Molecular Formula

C48H68O13

Molecular Weight

853.0 g/mol

InChI

InChI=1S/C48H68O13/c1-25-16-36-41(22-45(51)58-36)57-44-21-40-42(61-48(44,4)23-25)17-27(3)46-35(56-40)10-6-5-9-30-33(59-46)13-7-12-32-31(53-30)11-8-14-34-37(54-32)19-39-38(55-34)20-43-47(60-39)29(50)18-28(52-43)15-26(2)24-49/h5-7,12,24-25,27-44,46-47,50H,2,8-11,13-23H2,1,3-4H3/b6-5-,12-7-/t25-,27+,28-,29+,30-,31+,32-,33+,34-,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,46-,47+,48-/m1/s1

InChI Key

NQICGQXVXIAURW-UUSBQWGHSA-N

Canonical SMILES

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)OC3(C1)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@H](O7)C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)O[C@@]3(C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.